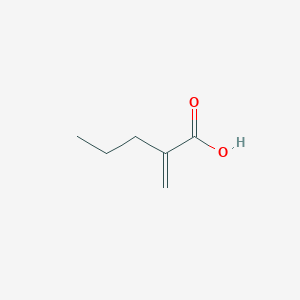

2-Propylacrylic acid

Description

Overview of 2-Propylacrylic Acid within the Context of Acrylic Acid Derivatives

Acrylic acid and its derivatives are a versatile class of monomers widely used in the synthesis of a broad range of polymers. ontosight.aiindustrialchemicals.gov.auontosight.ai These polymers find applications in diverse fields, from industrial coatings and adhesives to biomedical devices and drug delivery systems. ontosight.airesearchgate.net The properties of poly(acrylic acid) (PAA) and its derivatives can be finely tuned by modifying the chemical structure of the monomer. researchgate.netd-nb.info

The introduction of an alkyl group at the alpha-position of acrylic acid, as seen in this compound, significantly influences the properties of the resulting polymer. Compared to the parent poly(acrylic acid), poly(2-alkylacrylic acid)s exhibit altered hydrophobicity and pH sensitivity. nih.govportlandpress.comcapes.gov.br Specifically, the propyl group in this compound increases the hydrophobicity of the polymer backbone. nih.govportlandpress.comcapes.gov.br

The synthesis of this compound can be achieved through methods such as the reaction of diethyl propylmalonate. nih.gov The monomer itself has a molecular weight of 114.14 g/mol and a density of approximately 0.951 g/mL at 25 °C. chemdad.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5650-75-9 |

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| Melting Point | 24.4°C |

| Boiling Point | 165-188 °C |

| Density | 0.951 g/mL at 25 °C |

| Refractive Index | n20/D 1.441 |

Note: Data sourced from multiple references. chemdad.comnih.gov

Significance of Poly(this compound) in Advanced Polymeric Systems

The homopolymer of this compound, poly(this compound) (PPAA), is a pH-sensitive polymer with significant potential in advanced polymeric systems, particularly in the biomedical field. nih.govsigmaaldrich.com The carboxylic acid groups along the polymer chain give PPAA its pH-responsive character. nih.gov At physiological pH (around 7.4), the carboxylic acid groups are deprotonated and negatively charged, rendering the polymer water-soluble. nih.gov However, in acidic environments, such as those found in endosomes and lysosomes within cells, the carboxylic acid groups become protonated. nih.govportlandpress.comcapes.gov.brnih.gov This protonation neutralizes the charge and increases the polymer's hydrophobicity, causing it to undergo a conformational change and interact with and disrupt lipid membranes. nih.govnih.gov

This pH-triggered membrane-disruptive property is the cornerstone of PPAA's significance in drug delivery. nih.govportlandpress.comcapes.gov.brnih.gov When incorporated into drug delivery vehicles like nanoparticles or microparticles, PPAA can facilitate the escape of therapeutic payloads from the endo-lysosomal pathway into the cell cytosol, a major hurdle in intracellular drug delivery. nih.govescholarship.orgresearchgate.net Research has demonstrated that incorporating PPAA into formulations with other polymers, such as poly(lactic-co-glycolic acid) (PLGA), can enhance the cytosolic delivery of encapsulated molecules. nih.govescholarship.org Blends of PPAA and PLGA have been shown to form microparticles that enable pH-dependent membrane disruption and increased endosomal escape. nih.govescholarship.org

Furthermore, PPAA has been investigated for its role in stabilizing drug delivery systems in the presence of serum proteins, which can otherwise lead to the rapid clearance of nanocarriers from the bloodstream. tandfonline.com The synthesis of PPAA with controlled molecular weight and low polydispersity can be achieved through techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.gov

Table 2: Research Findings on Poly(this compound) Systems

| Polymeric System | Key Finding | Application Focus |

|---|---|---|

| PPAA/PLGA Blend Microparticles | Enabled pH-dependent membrane disruption and a three-fold increase in endosomal escape. nih.govescholarship.org | Cytosolic drug delivery |

| PPAA with Cationic Lipids | Improved the in vitro efficiency of oligonucleotide delivery and antisense activity. nih.gov | Gene and oligonucleotide delivery |

| PPAA-containing Lipoplexes | Maintained high levels of cellular uptake in the presence of serum proteins. tandfonline.com | Overcoming serum instability in gene therapy |

| Chitosan (B1678972)/mRNA/PPAA Nanoparticles | Augmented in vitro bioactivity of mRNA delivery systems. researchgate.net | mRNA-based therapeutics |

The ability of PPAA to switch from a soluble to a membrane-interactive state in response to a drop in pH makes it a valuable component in the design of "smart" drug delivery systems that can respond to specific physiological cues. nih.govoulu.fi This has led to its exploration in various therapeutic areas, including the delivery of small molecules, proteins, and nucleic acids. nih.govresearchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylidenepentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBDGRTWECSNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138134-74-4 | |

| Record name | Poly(2-propylacrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138134-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80409072 | |

| Record name | 2-Propylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-75-9 | |

| Record name | 2-Propylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Propylacrylic Acid and Its Polymers

Precursor-Based Synthesis of 2-Propylacrylic Acid Monomer

The primary and most well-documented method for synthesizing the this compound (2PAA) monomer is through the Knoevenagel condensation reaction. This classic organic reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.

Alternatively, diethyl malonate can be used in place of malonic acid, reacting with valeraldehyde. This variation also proceeds via the Knoevenagel condensation mechanism. The resulting product is a diethyl ester, which must then be hydrolyzed and subsequently decarboxylated to produce this compound. This multi-step approach offers an alternative pathway to the monomer.

Controlled Polymerization Techniques for Poly(this compound) (PPAA)

The synthesis of poly(this compound) (PPAA) with controlled molecular weight and low polydispersity is most effectively achieved through controlled radical polymerization (CRP) techniques. These methods allow for the creation of polymers with predictable sizes and narrow molecular weight distributions, which is crucial for advanced applications.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization stands out as a versatile and widely used method for controlling the polymerization of this compound. This technique relies on a chain transfer agent (CTA) to mediate the polymerization process, allowing polymer chains to grow at a uniform rate. The result is a polymer population with a predetermined molecular weight and a narrow polydispersity index (PDI), a measure of the uniformity of chain lengths. A PDI value close to 1.0 indicates a highly uniform polymer sample.

The success of RAFT polymerization is highly dependent on the careful selection of both the initiator and the CTA. The initiator begins the polymerization process, while the CTA regulates it.

For the RAFT polymerization of 2PAA, a common initiator is 2,2'-Azobis(2-methylpropionitrile) (AIBN). The choice of CTA is critical for achieving good control over the polymerization of acrylic acids. Trithiocarbonate-based CTAs have proven to be particularly effective. One such agent is 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), which has been successfully used to synthesize well-defined PPAA.

Another effective system involves using the CTA 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) with AIBN as the initiator. Studies have demonstrated that this combination can produce PPAA with a PDI as low as 1.12, indicating excellent control over the polymer structure. Research has shown that the molar ratio of monomer to CTA to initiator significantly influences the final polymer characteristics. For instance, a molar ratio of [2PAA]:[CTA]:[AIBN] = 200:1:0.2 has been optimized for this purpose.

Below is a table summarizing the outcomes of RAFT polymerization of 2PAA using different CTA systems.

| Initiator | Chain Transfer Agent (CTA) | Monomer:CTA:Initiator Ratio | Resulting PDI |

| AIBN | CPAD | 200:1:0.2 | 1.12 |

| AIBN | DDMAT | Not Specified | ~1.2 |

Table 1: Comparison of different Chain Transfer Agent systems for the RAFT polymerization of this compound.

The kinetics of the RAFT polymerization of 2PAA exhibit characteristics typical of a controlled or living polymerization process. A key indicator is the linear evolution of the number-average molecular weight (Mn) with monomer conversion. This linear relationship confirms that the number of propagating chains remains constant throughout the reaction, a hallmark of a well-controlled system.

Furthermore, kinetic studies show a linear relationship when plotting the natural logarithm of the initial monomer concentration over the monomer concentration at time t (ln([M]₀/[M])) against reaction time. This indicates that the concentration of active radical species is constant, which is essential for achieving a narrow molecular weight distribution.

Process parameters such as temperature and solvent also play a crucial role. The polymerization is often conducted at temperatures between 60°C and 80°C to ensure an appropriate rate of initiator decomposition. Dioxane is a commonly used solvent for this reaction. The reaction typically proceeds to high monomer conversion (over 90%) within a few hours, yielding polymers whose molecular weights are in close agreement with theoretical predictions.

Optimization of Initiator and Chain Transfer Agent Systems

Other Polymerization Pathways for PPAA Homopolymers and Copolymers

While RAFT is a preferred method for control, other polymerization techniques can also be employed to synthesize PPAA and its copolymers. Conventional free-radical polymerization, for example, can be used to produce PPAA. However, this method offers poor control over the polymer's molecular weight and structure, typically resulting in high PDI values.

More significantly, controlled polymerization techniques are used to create well-defined block copolymers incorporating PPAA segments. For instance, RAFT polymerization has been used to synthesize diblock copolymers where PPAA is one of the blocks. An example is the synthesis of poly(this compound)-b-poly(N-isopropylacrylamide) (PPAA-b-PNIPAM). In this process, a PPAA homopolymer is first synthesized via RAFT and then used as a macro-CTA for the polymerization of the second monomer, N-isopropylacrylamide, resulting in a well-defined block copolymer.

Advanced Characterization of Poly 2 Propylacrylic Acid Structures

Spectroscopic and Chromatographic Analysis of Polymer Composition and Architecture

The precise determination of polymer composition and architecture is fundamental to predicting its performance. Spectroscopic and chromatographic methods are indispensable tools for elucidating the molecular structure of poly(2-propylacrylic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Incorporation and Polymer Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structure of the this compound monomer and for determining the composition of PPAA in copolymer or blend formulations. polymersource.cadovepress.com In the case of blends with other polymers, such as poly(lactic-co-glycolic acid) (PLGA), ¹H NMR is used to quantify the molar percentage of PAA. This is achieved by comparing the relative peak areas of specific protons from each polymer component. For instance, the peak corresponding to the methyl group of the propyl moiety in PPAA can be compared to the peaks from the methyl group of the lactic acid unit and the alkyl group of the glycolic acid unit in PLGA to determine the blend composition. nih.gov

A representative ¹H-NMR spectrum of a PPAA/PLGA blend allows for the identification and quantification of each component. The chemical shifts of the protons in the polymer backbone and side chains provide a molecular fingerprint, confirming the successful incorporation of the PPAA monomer into the final formulation. researchgate.netresearchgate.netmdpi.com

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight and polydispersity index (PDI) of polymers like PPAA. lcms.czlcms.cz This information is crucial as the polymer's properties are often directly related to its chain length and the distribution of chain lengths within the sample.

For PPAA synthesized via methods like reversible addition-fragmentation chain transfer (RAFT) polymerization, GPC is used to measure the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn). nih.govnih.gov A low PDI value indicates a more uniform and controlled polymerization process. nih.gov The choice of eluent and standards, such as poly(methyl methacrylate), is critical for accurate molecular weight determination. nih.gov

| Property | Value | Method | Reference |

| Number Average Molecular Weight (Mn) | 22,010 g/mol | GPC | nih.gov |

| Polydispersity Index (PDI) | 1.47 | GPC | nih.gov |

| Degree of Polymerization | 193 | GPC | nih.gov |

Evaluation of pH-Responsive Behavior and Conformational Dynamics

PPAA is known for its pH-responsive nature, which is central to many of its applications. This behavior is characterized by a conformational change from a soluble, hydrophilic state at neutral or physiological pH to a more hydrophobic and membrane-interactive state at acidic pH. nih.govfrontiersin.org This transition is driven by the protonation of the carboxylic acid groups along the polymer backbone, which have a pKa of approximately 6.7. nih.gov

Dynamic Light Scattering (DLS) for pH-Dependent Hydrodynamic Properties

Dynamic Light Scattering (DLS) is a key technique for investigating the pH-dependent changes in the hydrodynamic properties of PPAA and its formulations. DLS measures the size distribution of particles in suspension, providing the Z-average diameter and polydispersity. researchgate.netgoogle.com

| Formulation | Z-Average Diameter (nm) | pH | Reference |

| 0% PPAA/PLGA MPs | 540 ± 60 | Neutral | nih.gov |

| 1.0% PPAA/PLGA MPs | 440 ± 50 | Neutral | nih.gov |

| 3.0% PPAA/PLGA MPs | 520 ± 90 | Neutral | nih.gov |

| 10% PPAA/PLGA MPs | 470 ± 140 | Neutral | nih.gov |

| K10OVA/pPAA nanoplex (2:1 COOH:NH2) | 78 | Neutral | researchgate.net |

Rheological Characterization of pH- and Temperature-Sensitive Polymeric Systems

Rheology is the study of the flow and deformation of matter. For PPAA-containing systems, particularly hydrogels, rheological measurements are used to quantify their viscoelastic properties as a function of pH and temperature. nih.gov Copolymers of PAA with temperature-responsive monomers like N-isopropylacrylamide (NIPAAM) exhibit both pH and temperature sensitivity. nih.govacs.org

Rheometry can determine the storage modulus (G') and loss modulus (G''), which provide information about the elastic and viscous behavior of the material, respectively. The sol-gel transition temperature, where the material changes from a liquid-like (sol) to a solid-like (gel) state, can be identified by the point where G''/G' ≤ 1. nih.gov This transition is highly dependent on the PAA content in the copolymer, the pH of the solution, and the temperature. nih.gov

| Polymer Composition (mol % PAA) | pH | Sol-Gel Transition Temperature (°C) | Reference |

| 17 | 4.5 | 23.5 ± 0.2 | nih.gov |

| 17 | 5.0 | 30.5 ± 0.2 | nih.gov |

| 17 | 5.5 | 43.5 ± 0.2 | nih.gov |

| 19 | 4.5 | 24.1 ± 0.4 | nih.gov |

| 19 | 5.0 | 30.4 ± 1.0 | nih.gov |

| 19 | 5.5 | 46.9 ± 1.5 | nih.gov |

Microscopic and Morphological Analysis of Poly(this compound) Formulations

Microscopy techniques are essential for visualizing the size, shape, and surface morphology of PPAA-based formulations, such as microparticles and nanoparticles. numberanalytics.com

Scanning Electron Microscopy (SEM) is widely used to examine the morphology and size distribution of lyophilized microparticles. nih.govnih.gov This technique provides high-resolution images of the particle surfaces, confirming their shape and uniformity. nih.gov

Transmission Electron Microscopy (TEM) is employed to visualize the internal structure and size of smaller nanoparticles, such as the nanoplexes formed by the electrostatic assembly of PPAA and peptides. nih.govresearchgate.net TEM characterization can confirm the formation of well-defined nanoparticles and provide size information that is consistent with DLS data. researchgate.net

Functional Attributes and Mechanistic Investigations of Poly 2 Propylacrylic Acid

pH-Sensitivity and Membrane Destabilization Mechanisms

The functionality of PPAA is intrinsically linked to its pH-dependent behavior. The polymer contains carboxylic acid groups that can be protonated or deprotonated depending on the pH of the surrounding environment. nih.gov This reversible ionization is the key to its ability to interact with and destabilize biological membranes.

Protonation-Induced Hydrophobic Transition and Membrane Interaction

At a physiological pH of 7.4, the carboxylic acid groups of PPAA are largely deprotonated, rendering the polymer negatively charged and hydrophilic. nih.govfrontiersin.org In this state, it is soluble and exhibits minimal interaction with the negatively charged cell membranes. frontiersin.org However, as the pH decreases to the acidic range found in endosomes (approximately pH 5.0-6.8), the carboxylic acid moieties of PPAA become protonated. nih.govfrontiersin.org This neutralization of charge leads to a significant conformational change, where the polymer transitions from a hydrophilic to a more hydrophobic state. nih.gov

This pH-induced hydrophobic transition is a critical step in the mechanism of membrane disruption. nih.gov The increased hydrophobicity of the protonated PPAA allows it to partition into the lipid bilayer of endosomal membranes. nih.gov This insertion disrupts the membrane integrity, leading to permeabilization and eventual rupture of the endosome. nih.govgoogle.com This process is often referred to as a "pH-triggered" membrane disruption. researchgate.net The acid dissociation constant (pKa) of PPAA is approximately 6.7, which is well-suited for triggering this effect within the endosomal pH range. nih.gov

The mechanism of PPAA-mediated membrane disruption is closely tied to the acidification of the endosome, a process driven by the vacuolar-type H+-ATPase (V-ATPase) pump on the endosomal membrane. frontiersin.org Inhibition of this pump prevents the necessary drop in pH, keeping PPAA in its deprotonated, non-lytic state and thus inhibiting its membrane-disruptive activity. frontiersin.org

Comparative Analysis of Membrane Disruptive Capacity across Poly(2-Alkylacrylic Acid) Series

The membrane-disruptive capacity of poly(2-alkylacrylic acids) is influenced by the nature of the alkyl group attached to the polymer backbone. A comparative analysis of a series of these polymers, including poly(2-methylacrylic acid) (PMAA), poly(2-ethylacrylic acid) (PEAA), and poly(2-propylacrylic acid) (PPAA), reveals significant differences in their ability to disrupt membranes. researchgate.netportlandpress.com

Studies have shown that the hydrophobicity of the alkyl group plays a crucial role. nii.ac.jp PPAA, with its propyl group, is more hydrophobic than PEAA (ethyl group) and PMAA (methyl group). nii.ac.jpgoogle.com This increased hydrophobicity enhances its ability to interact with and disrupt lipid bilayers at a higher pH compared to its less hydrophobic counterparts. nii.ac.jp For instance, PPAA exhibits maximal membrane disruption at a pH of around 6, which aligns with the pH of early endosomes, whereas PEAA requires a more acidic environment. nih.govnii.ac.jp

Interestingly, the endosomal-disruptive ability of these polymers does not always correlate directly with their hemolytic activity (the ability to rupture red blood cells) at low pH. researchgate.netportlandpress.com While PPAA demonstrates potent facilitation of gene transfection, indicating effective endosomal disruption, its hemolytic activity may not be the sole predictor of this intracellular efficacy. researchgate.netportlandpress.com This suggests that the mechanism of endosomal membrane disruption may be more complex than simple hemolysis and involves specific interactions with the endosomal membrane components. researchgate.net

| Polymer | Alkyl Group | Relative Hydrophobicity | Optimal pH for Membrane Disruption |

| Poly(2-methylacrylic acid) (PMAA) | Methyl | Low | Lower pH |

| Poly(2-ethylacrylic acid) (PEAA) | Ethyl | Medium | Intermediate pH |

| Poly(this compound) (PPAA) | Propyl | High | ~6.0 |

Interactions with Cellular and Subcellular Compartments

The pH-responsive nature of PPAA makes it a valuable tool for overcoming one of the major hurdles in intracellular drug delivery: the entrapment of therapeutic agents within endosomes and their subsequent degradation in lysosomes. frontiersin.org

Endosomal Escape Mechanisms Facilitated by Poly(this compound)

After being taken up by cells through endocytosis, PPAA-containing formulations are trafficked into endosomes. researchgate.netnih.gov As the endosome matures, its internal pH progressively drops. frontiersin.org This acidification triggers the protonation and subsequent hydrophobic transition of PPAA, leading to the disruption of the endosomal membrane. nih.govnih.gov This disruption allows the contents of the endosome, including co-delivered therapeutic molecules, to be released into the cytoplasm before they can be transported to lysosomes for degradation. researchgate.netnih.gov

This process, known as endosomal escape, is a key function of PPAA in drug delivery applications. frontiersin.orgnih.gov The ability of PPAA to facilitate this escape has been demonstrated in various studies, including those involving the delivery of genes, proteins, and other biomacromolecules. frontiersin.orgnih.govacs.org The mechanism is often described as mimicking the strategies used by some viruses to release their genetic material into the host cell cytoplasm.

Selectivity in Endosomal vs. Lysosomal Disruption

A significant finding in the study of PPAA is its selective disruption of endosomes over lysosomes. researchgate.netnih.gov Research has shown that endocytosed poly(2-alkylacrylic acid)s are triggered by the luminal acidification to specifically disrupt endosomes and not lysosomes. researchgate.netnih.gov This selectivity is crucial as it allows for the release of cargo into the cytosol, the site of action for many therapeutics, while avoiding the harsh, degradative environment of the lysosome. tandfonline.com

Intracellular trafficking studies have confirmed that PPAA-loaded nanoparticles are not significantly trafficked to lysosomes. tandfonline.com The timing of the membrane disruption appears to be critical. The pH range at which PPAA becomes fusogenic is characteristic of early to late endosomes (pH 6.8-5.0), allowing for cargo release before the endosomal contents are delivered to the even more acidic lysosomes (pH 4.5-5.0). frontiersin.org This selective action helps to preserve the integrity of the delivered therapeutic agent and enhances its potential efficacy. tandfonline.com

| Compartment | Typical pH Range | PPAA Activity |

| Early Endosome | 6.0 - 6.8 | Becomes membrane-disruptive |

| Late Endosome | 5.0 - 6.0 | Potent membrane disruption |

| Lysosome | 4.5 - 5.0 | Disruption is less relevant as escape has already occurred |

Biomedical and Biotechnological Applications of Poly 2 Propylacrylic Acid Systems

Advanced Drug Delivery Platforms Utilizing Poly(2-Propylacrylic Acid)

The primary challenge in delivering many therapeutic agents is ensuring they reach their specific intracellular target, often the cytosol, without being degraded in the endolysosomal pathway. nih.govnih.gov PPAA-based systems are designed to overcome this barrier by leveraging the polymer's pH-responsive properties.

A critical hurdle for many macromolecular drugs and nanoparticles is entrapment within endosomes following cellular uptake. nih.gov PPAA is engineered to facilitate the escape of these therapeutics from the endosome into the cytosol. nih.govcapes.gov.br Once a PPAA-containing formulation is endocytosed, the acidic environment of the endosome triggers the polymer's transition to a hydrophobic, membrane-disruptive state. acs.orgnih.gov This interaction with the endosomal membrane is believed to cause destabilization and rupture, releasing the therapeutic cargo into the cytoplasm before it can be degraded by lysosomal enzymes. nih.govcapes.gov.br

Studies have shown that PPAA's ability to disrupt membranes is highly pH-dependent and more potent than that of similar polymers like poly(2-ethylacrylic acid) (PEAA) at the acidic pH values found in early endosomes. nih.govcaltech.edu Research comparing a family of poly(2-alkylacrylic acid)s demonstrated that PPAA is particularly effective at disrupting endosomes, but not lysosomes, and releasing their contents into the cytosol. nih.govcapes.gov.br This selective disruption is a key advantage for drug delivery applications. For instance, incorporating PPAA into poly(lactic-co-glycolic acid) (PLGA) microparticles resulted in a threefold increase in endosomal escape and cytosolic delivery in dendritic cells within two hours of uptake. nih.govescholarship.org This mechanism is crucial for delivering peptides and proteins that need to act within the cell's cytoplasm. acs.orgnih.gov

PPAA is often combined with other biocompatible polymers to create robust and versatile controlled-release systems. A prominent strategy involves blending PPAA with poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer in drug delivery. nih.govnih.gov While PLGA is effective at encapsulating a wide range of molecules and providing sustained release, it often results in the degradation of its payload within the endolysosome. nih.govresearchgate.net By blending PPAA with PLGA, the resulting microparticles gain the endosomal escape capabilities of PPAA while retaining the favorable encapsulation and release properties of PLGA. nih.govresearchgate.net

Research on PPAA/PLGA blend microparticles has shown that the incorporation of PPAA has minimal impact on particle size, shape, or drug loading efficiency. nih.govescholarship.org These blended particles can be fabricated to specific sizes, such as around 1-2 µm, which is ideal for uptake by antigen-presenting cells. escholarship.orgnih.gov The release kinetics of the encapsulated drug, such as the model protein ovalbumin, from PPAA/PLGA blends are characteristic of PLGA-only systems, indicating that the controlled release profile is maintained. nih.govresearchgate.net Another advanced approach involves creating copolymers of PPAA with other smart polymers. For example, copolymers of N-isopropylacrylamide (a temperature-responsive polymer) and PPAA have been used to create thermosensitive liposomes that release their drug cargo (e.g., Doxorubicin) in response to both heat and pH triggers. acs.org

| Formulation Strategy | Base Polymer(s) | Key Feature | Therapeutic Application | Reference(s) |

| Polymer Blend Microparticles | PPAA, PLGA | pH-dependent endosomal escape with sustained release. | Antigen and protein delivery. | researchgate.net, nih.gov, nih.gov |

| Dual-Responsive Liposomes | PPAA, Poly(N-isopropylacrylamide) | Triggered release in response to both pH and temperature changes. | Cancer chemotherapy. | acs.org |

| Nanoplexes | PPAA, Decalysine-modified peptides | Electrostatic self-assembly for rapid packaging of peptide antigens. | Cancer vaccines. | nih.gov |

Cytosolic Delivery of Therapeutics via Endosomal Escape

Nucleic Acid and Gene Delivery Technologies

The delivery of nucleic acids like plasmid DNA (pDNA) and messenger RNA (mRNA) for therapeutic purposes is hindered by their rapid degradation, poor cellular uptake, and inability to escape the endosome. rsc.orgresearchgate.net PPAA has emerged as a key component in non-viral vectors designed to overcome these challenges.

PPAA significantly enhances the efficiency of gene delivery by non-viral carriers such as cationic lipoplexes and chitosan-based nanoparticles. nih.govtandfonline.com Its primary role is to facilitate the release of the nucleic acid payload from the endosome into the cytoplasm, a major rate-limiting step in transfection. tandfonline.comnih.gov Studies have demonstrated that PPAA is potent in facilitating gene transfection by cationic lipoplexes, a capability not shared by similar polymers like PEAA or PMAA. nih.govcapes.gov.br

When incorporated into chitosan-DNA nanoparticles, PPAA was shown to enhance gene expression in both HEK293 and HeLa cell lines compared to nanoparticles without PPAA. tandfonline.com The mechanism is believed to involve PPAA-triggered membrane disruption of the endosome, leading to the release of the DNA. tandfonline.com Intracellular trafficking studies confirmed that the DNA and PPAA are released from the chitosan (B1678972) carrier, with the diffuse appearance of DNA suggesting successful escape from the endosomal compartment. tandfonline.com

Building on its success in enhancing gene expression, PPAA has been integral to the development of specialized nanoparticles for both mRNA and DNA delivery. A notable example is the creation of ternary nanoparticles composed of chitosan (CS), mRNA, and PPAA. researchgate.netnih.gov Chitosan is a well-studied cationic polymer for nucleic acid delivery, but its effectiveness is limited by poor endosomal escape. researchgate.netnih.gov The addition of anionic PPAA to CS/mRNA nanoparticles creates a system that leverages PPAA's membrane-lytic activity to improve bioactivity. researchgate.net

These ternary CS/mRNA/PPAA nanoparticles have been optimized to achieve transfection efficiencies approaching those of commercial lipid-based reagents, without significant toxicity. researchgate.netnih.gov An optimal formulation reached an expression level approximately 86% of the commercial lipid control at a pH of 6.5. researchgate.netnih.gov PPAA has also been used in combination with protamine to form particles for RNA delivery. google.com In this system, negatively charged PPAA is thought to coat positively charged protamine-RNA nanoparticles. google.com Once endocytosed, the low pH of the endosome activates PPAA's membrane-destabilizing activity, releasing the protamine-RNA complex into the cytosol where the mRNA can be translated. google.com

| Nanoparticle System | Components | Target Nucleic Acid | Key Finding | Reference(s) |

| Ternary Nanoparticles | Chitosan, mRNA, PPAA | mRNA | Achieved ~86% expression level of commercial lipid controls. | researchgate.net, nih.gov |

| Ternary Complexes | Chitosan, DNA, PPAA | DNA | Enhanced gene expression in HEK293 and HeLa cells. | tandfonline.com |

| Coated Nanoparticles | Protamine, RNA, PPAA | RNA (e.g., mRNA, siRNA) | PPAA coating facilitates endosomal release of the protamine-RNA core. | google.com |

Enhancement of Gene Transfection Efficiency with Poly(this compound)

Immunomodulation and Vaccine Delivery Systems

The generation of a robust and targeted immune response, particularly a cytotoxic T-lymphocyte (CTL) response mediated by CD8+ T-cells, is a major goal of modern vaccine development. acs.orgnih.gov This requires the delivery of antigens into the cytosol of antigen-presenting cells (APCs), such as dendritic cells (DCs), for processing and presentation on Major Histocompatibility Complex class I (MHC-I) molecules. nih.govresearchgate.net PPAA's ability to promote cytosolic delivery makes it an excellent tool for immunomodulation and vaccine design.

When antigens are delivered using conventional carriers like PLGA, they are typically confined to the endosome. nih.govresearchgate.net This leads to antigen processing and presentation primarily through the MHC-II pathway, which activates CD4+ T-helper cells but fails to induce a strong CD8+ T-cell response. nih.govresearchgate.net By incorporating PPAA into PLGA microparticles, the encapsulated antigen can escape the endosome. researchgate.net This cytosolic antigen is then processed via the MHC-I pathway, leading to the activation of antigen-specific CD8+ T-cells. nih.govresearchgate.net Studies using ovalbumin (OVA) as a model antigen showed that PPAA/PLGA blend microparticles promoted high levels of CD8+ T-cell activation, whereas PLGA-only particles did not. nih.govresearchgate.net Conversely, the PPAA blend did not permit CD4+ T-cell activation, demonstrating its ability to specifically direct the immune response. nih.govresearchgate.net

Conjugating antigens directly to PPAA has also been shown to enhance MHC-I presentation and subsequent T-cell activation by over 20-fold compared to the free antigen. acs.org Furthermore, self-assembling nanoplexes of PPAA and decalysine-tagged peptide neoantigens have been developed as a cancer vaccine platform. nih.gov These nanoplexes increased and prolonged antigen uptake and MHC-I presentation by dendritic cells, resulting in enhanced activation of CD8+ T-cells. nih.gov

| PPAA-Based Vaccine System | Antigen | Key Outcome | Immune Pathway Targeted | Reference(s) |

| PPAA/PLGA Blend Microparticles | Ovalbumin (OVA) | Preferential activation of CD8+ T-cells over CD4+ T-cells. | MHC-I Pathway | researchgate.net, nih.gov |

| PPAA-Antigen Conjugate | Ovalbumin (OVA) | 22-fold increase in MHC-I presentation and CTL activation. | MHC-I Pathway | acs.org |

| PPAA-Peptide Nanoplexes | Peptide Neoantigens | Enhanced and prolonged antigen presentation by dendritic cells. | MHC-I Pathway | nih.gov |

Antigen Presentation Enhancement through Poly(this compound) Formulations

Poly(this compound) (PPAA) has been identified as a potent enhancer of antigen presentation, particularly for the major histocompatibility complex class I (MHC-I) pathway, which is crucial for activating cytotoxic T-lymphocyte (CTL) responses. The efficacy of PPAA in this regard stems from its pH-sensitive nature. At physiological pH, PPAA is soluble and hydrophilic, but in the acidic environment of endosomes (pH 6.0-6.5), it undergoes a conformational change to a more hydrophobic and membrane-interactive state. nih.govacs.org This transition allows PPAA to disrupt the endosomal membrane, facilitating the escape of encapsulated or conjugated antigens into the cytosol. nih.govnih.gov

Once in the cytosol, the antigen can be processed by the proteasome and loaded onto MHC-I molecules for presentation on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs). nih.govoup.com This cytosolic delivery is a key bottleneck that PPAA-based systems effectively overcome. nih.gov Research has demonstrated that conjugating an antigen, such as ovalbumin, to a PPAA-based polymer can lead to a significant increase in MHC-I presentation and subsequent activation of antigen-specific CTLs. acs.orgnih.gov In one study, PPAA-ovalbumin conjugates showed a remarkable 22-fold increase in MHC-I presentation and CTL activation compared to the free antigen. acs.orgnih.gov This enhancement is directly linked to the membrane-disruptive properties of PPAA, as control polymers without this feature did not elicit a similar response. acs.orgnih.gov

Furthermore, mechanistic studies have revealed that PPAA-conjugated antigens have a prolonged intracellular localization. For instance, after four hours, 52% of the initially internalized PPAA-conjugated ovalbumin remained within the cells, in stark contrast to less than 10% of free ovalbumin. acs.orgnih.gov This sustained intracellular presence likely contributes to more efficient processing and presentation.

Table 1: Enhancement of MHC-I Presentation by PPAA-Ovalbumin Conjugates

| Formulation | Relative MHC-I Presentation Increase | Mechanism of Action | Reference |

|---|---|---|---|

| PPAA-Ovalbumin Conjugate | 22-fold | pH-sensitive endosomal escape | acs.orgnih.gov |

| Free Ovalbumin | Baseline | Standard endosomal pathway | acs.orgnih.gov |

| PMAA-Ovalbumin Conjugate | No significant activation | Lacks membrane-disruptive activity | acs.orgnih.gov |

Integration of Poly(this compound) in Multi-Responsive Polymer Systems

pH- and Temperature-Sensitive Copolymers for Biomedical Applications

The integration of this compound into copolymer systems has led to the development of "smart" materials that exhibit sensitivity to multiple environmental stimuli, most notably pH and temperature. Copolymers of N-isopropylacrylamide (NIPAAM) and PAA are a prime example of such multi-responsive systems. nih.govresearchgate.net These copolymers can be designed to undergo a sol-gel phase transition in response to specific changes in both temperature and pH. nih.gov

This dual sensitivity allows for the creation of injectable hydrogels that are liquid at room temperature and physiological pH (e.g., 7.4) but form a gel at body temperature (37 °C) and in the slightly acidic conditions often found in tumor microenvironments or sites of inflammation. nih.govresearchgate.net For instance, a copolymer of NIPAAM and PAA can remain in a soluble state at pH 7.4 even at temperatures up to 50 °C, but at a lower pH of 5.5, it will form a gel at 37 °C. nih.gov This property is highly advantageous for targeted drug delivery, as the gel can form in situ, creating a depot for the sustained release of therapeutic agents directly at the site of pathology. nih.gov

Table 3: Sol-Gel Transition Properties of p(NIPAAm-co-PAA) Copolymers

| PAA Content (mol %) | pH | Gel Formation Temperature (°C) | State at 37°C | Reference |

|---|---|---|---|---|

| 8 | 5.0 | ~30 | Gel | acs.org |

| 8 | 6.0 | > 50 | Liquid | acs.org |

| 28 | 5.0 | ~25 | Gel | acs.org |

| 28 | 6.0 | > 50 | Liquid | acs.org |

Blend Formulations with Biodegradable Polymers for Enhanced Functionality

Blending PPAA with well-established biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) is a straightforward and effective strategy to create delivery systems with enhanced functionality. nih.govescholarship.org PLGA is widely used in biomedical applications due to its excellent biocompatibility and biodegradability. nih.govnih.gov However, when used alone for intracellular delivery, payloads encapsulated within PLGA particles are often trapped and degraded within the endo-lysosomal pathway. nih.gov

By physically blending PPAA with PLGA, the resulting composite micro- or nanoparticles gain the pH-responsive, membrane-disruptive capabilities of PPAA while retaining the favorable bulk properties of PLGA. nih.govnih.gov The incorporation of PPAA has been shown to have minimal impact on the size, shape, or loading efficiency of the resulting particles. nih.gov The key advantage of these blend formulations is their ability to promote endosomal escape and enhance the cytosolic delivery of encapsulated molecules. nih.gov

Studies using rhodamine-loaded PPAA/PLGA blend microparticles demonstrated a threefold increase in endosomal escape and cytosolic delivery in dendritic cells compared to PLGA-only particles. nih.gov This enhanced functionality is directly attributable to the PPAA component, which triggers membrane disruption in the acidic environment of the endosome. nih.gov This approach allows for the combination of desirable properties from different polymers, such as the biodegradability of PLGA and the pH-responsiveness of PPAA, to create a more effective delivery vehicle for a wide range of biomedical applications, including vaccine development and gene therapy. nih.govnih.gov

Table 4: Characteristics of PPAA/PLGA Blend Microparticles

| Formulation | Average Diameter | Encapsulation Efficiency | Key Functionality | Reference |

|---|---|---|---|---|

| PLGA only | ~1 µm | High | Biodegradable, endosomal delivery | nih.govnih.gov |

| 3% PPAA/PLGA Blend | ~1 µm | High | Biodegradable, pH-responsive, cytosolic delivery | nih.govnih.gov |

| 10% PPAA/PLGA Blend | ~1 µm | High | Biodegradable, pH-responsive, cytosolic delivery | nih.govnih.gov |

Environmental Fate and Ecotoxicological Considerations of Acrylic Acid Derivatives

Biodegradation Pathways in Environmental Compartments (Aquatic, Terrestrial, Atmospheric)

The environmental persistence of acrylic acid derivatives is generally low due to their susceptibility to various degradation processes.

Aquatic Compartments: When released into water, acrylic acid and its salts are readily biodegradable. inchem.org Studies show that acrylic acid can be rapidly oxidized, and several standardized tests confirm its biodegradability. inchem.orgacs.org For instance, in a 28-day closed-bottle test (OECD Method 301D), acrylic acid achieved 81% degradation. researchgate.netnih.gov Similarly, magnesium acrylate (B77674) showed 99% degradation within 11 days in a separate study. Both aerobic and anaerobic microorganisms are capable of breaking down acrylic acid. inchem.org The primary degradation pathway involves the formation of intermediates like L-(+)-lactic and acetic acids, which are then further metabolized. inchem.org

Terrestrial Compartments: In soil environments, the biodegradation of acrylic acid is particularly rapid. oekotoxzentrum.chinchem.org Research has demonstrated that when applied to sandy loam soil, acrylic acid is quickly metabolized, with a calculated half-life of less than one day. inchem.orgresearchgate.net In one study, 72.9% of the applied radioactivity from 14C-labeled acrylic acid was converted to carbon dioxide within three days, indicating swift mineralization. inchem.org The high mobility of these compounds in soil suggests that what doesn't degrade quickly may leach, but rapid biodegradation mitigates extensive migration. oekotoxzentrum.cheuropa.eu

Atmospheric Compartments: Acrylic acid derivatives that enter the atmosphere are subject to rapid degradation through photochemical reactions. alberta.caalberta.ca The primary mechanisms are reactions with photochemically produced hydroxyl radicals and ozone. alberta.cainchem.org The estimated atmospheric half-life for acrylic acid reacting with hydroxyl radicals is between 13.2 and 23.8 hours. inchem.org This short atmospheric lifetime indicates that there is no potential for long-range transport. inchem.orgalberta.ca

Environmental Mobility and Bioaccumulation Potential within the Acrylic Acid Class

The physical and chemical properties of acrylic acid derivatives govern their movement and potential to accumulate in ecosystems.

Environmental Mobility: Acrylic acid and its derivatives are characterized by low lipophilicity and high water solubility, which leads to high to very high mobility in soil. researchgate.netnih.gov The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to soil particles, is low for this class of compounds, with values typically ≤ 137. This suggests a limited capacity for adsorption to soil and sediment. oekotoxzentrum.ch A fugacity model predicts that approximately 97% of acrylic acid released into the environment will partition to the aquatic phase, with negligible amounts found in air, sediment, or soil. inchem.org For related compounds like methacrylic acid, the absorption coefficient (Kp) also indicates high mobility through soils and a potential to leach into groundwater. europa.eu

Bioaccumulation Potential: The potential for acrylic acid and its derivatives to bioaccumulate in organisms is considered low. inchem.org This is primarily due to their low octanol-water partition coefficient (log Kow), which is a key indicator of bioaccumulation potential. For acrylic acid, the log Kow is ≤ 0.46. Calculated bioconcentration factors (BCF) for acrylic acid and its esters are low, ranging from 1 to 37, further supporting the low potential for these chemicals to concentrate in aquatic organisms. researchgate.netnih.gov The rapid metabolism and elimination of acrylic acid results in a short biological half-life, negating the risk of significant bioaccumulation. nih.gov

Table 1: Environmental Mobility and Bioaccumulation Parameters for Acrylic Acid and Derivatives

| Parameter | Compound | Value | Implication | Source(s) |

|---|---|---|---|---|

| log Kow | Acrylic Acid | ≤ 0.46 | Low Lipophilicity, Low Bioaccumulation Potential | |

| Soil Adsorption Coefficient (Koc) | Acrylic Acid | ≤ 137 | Very High Mobility in Soil | |

| Bioconcentration Factor (BCF) | Acrylic Acid & Esters | 1 - 37 | Low Bioaccumulation Potential | researchgate.netnih.gov |

| Atmospheric Half-life | Acrylic Acid | < 1 month | No Long-Range Transport | alberta.cainchem.org |

| Soil Half-life | Acrylic Acid | < 1 day | Rapid Terrestrial Biodegradation | inchem.orgresearchgate.net |

Ecotoxicity Assessments of Related Acrylic Compounds

While not persistent, acrylic acid derivatives can exhibit toxicity to environmental organisms, particularly in aquatic systems. The toxicity varies among the different derivatives.

Aquatic Ecotoxicity: Acrylic acid itself demonstrates low to moderate toxicity to aquatic life. researchgate.netnih.gov Effect concentrations (LC50/EC50) for fish and invertebrates for acrylic acid generally range from 27 to 236 mg/L. researchgate.netnih.gov However, its esters, such as methyl acrylate, ethyl acrylate, and butyl acrylate, are significantly more toxic, with LC50/EC50 values for fish and invertebrates falling in the range of 1.1 to 8.2 mg/L. researchgate.netnih.gov Studies have also shown that acrylates tend to be somewhat more toxic than their corresponding methacrylate (B99206) counterparts. rsc.org For example, acrylic acid has shown higher toxicity towards algae than methyl methacrylate. rsc.org The toxicity of these compounds is often attributed to a combination of narcosis and reactive toxicity mechanisms. researchgate.net

Table 2: Aquatic Ecotoxicity of Selected Acrylic Compounds

| Compound | Organism | Endpoint | Value (mg/L) | Toxicity Classification | Source(s) |

|---|---|---|---|---|---|

| Acrylic Acid | Fish & Invertebrates | LC50 / EC50 | 27 - 236 | Low to Moderate | researchgate.netnih.gov |

| Acrylic Acid | Daphnia magna (chronic) | MATC | 27 | Moderate | researchgate.netnih.gov |

| Methyl Acrylate | Fish & Invertebrates | LC50 / EC50 | 1.1 - 8.2 | Toxic | researchgate.netnih.gov |

| Ethyl Acrylate | Fish & Invertebrates | LC50 / EC50 | 1.1 - 8.2 | Toxic | researchgate.netnih.gov |

| Ethyl Acrylate | Daphnia magna (chronic) | MATC | 0.29 | Very Toxic | researchgate.netnih.gov |

| Butyl Acrylate | Fish & Invertebrates | LC50 / EC50 | 1.1 - 8.2 | Toxic | researchgate.netnih.gov |

| Methacrylic Acid | Daphnia magna | EC50 | >130 | Practically Harmless | researchgate.net |

LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population. MATC: Maximum Acceptable Toxicant Concentration.

Green Chemistry Principles in the Synthesis and Application of Acrylic Acid Derivatives

Increasing environmental awareness and stricter regulations have spurred significant research into sustainable production methods for acrylic acid and its derivatives, aiming to reduce reliance on fossil fuels and minimize environmental impact. globalgrowthinsights.comfau.eu

Bio-based Feedstocks: The conventional production of acrylic acid relies on the oxidation of propylene, a non-renewable petrochemical. fau.eu Green chemistry initiatives focus on developing routes from renewable, bio-based feedstocks. nih.govd-nb.inforesearchgate.net Promising alternatives include:

Lactic Acid: Produced via fermentation of carbohydrates, lactic acid can be catalytically dehydrated to produce "bio-acrylic acid." This route is considered an attractive and environmentally friendly alternative. fau.eu

Glycerol (B35011): As a byproduct of biodiesel production, glycerol can be converted to 3-hydroxypropionic acid (3-HP), which is then dehydrated to acrylic acid. acs.org

Furfural (B47365): Derived from lignocellulosic biomass, furfural can be converted to acrylic acid through a series of environmentally benign reactions, including photooxygenation and ethenolysis. nih.govd-nb.inforesearchgate.net This process boasts high yields, minimal waste, and excellent atom efficiency. nih.govd-nb.info

Sustainable Synthesis Processes: Beyond renewable feedstocks, green chemistry principles are being applied to the synthesis process itself. acs.orgnih.gov Researchers are developing catalytic methods that use benign solvents, operate at lower temperatures, and reduce waste. nih.govd-nb.info For example, a four-step route from furfural to acrylic acid uses catalytic reactions where molecular oxygen is the only stoichiometric reagent, avoiding harsh, high-energy oxidants. d-nb.info Another approach involves reacting carbon monoxide (which can be derived from CO2) with acetylene (B1199291) in the presence of a palladium catalyst under mild conditions. google.com These innovations align with the core principles of green chemistry, such as pollution prevention, atom economy, and the use of renewable resources, paving the way for a more sustainable future for acrylic acid derivatives. nih.govacs.org

Q & A

Basic: What are the standard synthetic protocols for 2-propylacrylic acid, and how are impurities minimized during synthesis?

This compound (PAA) is typically synthesized via the base-catalyzed hydrolysis of diethyl propylmalonate followed by acidification and purification steps. A widely cited method involves reacting diethyl propylmalonate with KOH in ethanol, acidifying with HCl to pH 2, and extracting with diethyl ether. Subsequent steps include condensation with formaldehyde and diethylamine, followed by hydrolysis under reflux with KOH . To minimize impurities, vacuum distillation and NMR spectroscopy (e.g., 500 MHz ¹H NMR) are critical for verifying purity and structural integrity. Impurities such as unreacted intermediates or byproducts (e.g., residual propylmalonic acid) can be reduced by optimizing reaction times and temperatures during hydrolysis and condensation .

Basic: Which analytical techniques are most reliable for characterizing this compound in polymer research?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and purity by identifying characteristic peaks (e.g., acrylic proton at δ 5.5–6.5 ppm and propyl chain protons at δ 0.8–1.5 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups like carboxylic acid (C=O stretch at ~1700 cm⁻¹) and acrylic double bonds (C=C stretch at ~1630 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies trace contaminants (<1% threshold for research-grade monomers) .

Advanced: How can conflicting solubility data for this compound in polar solvents be resolved?

Discrepancies in solubility (e.g., in ethanol vs. water) may arise from differences in sample purity, pH, or temperature. To resolve contradictions:

Standardize purity : Use HPLC to ensure >98% purity .

Control pH : Solubility increases in alkaline conditions due to deprotonation of the carboxylic acid group (pKa ~4.5).

Temperature calibration : Conduct solubility tests at 25°C ± 1°C.

Cross-validate methods : Compare gravimetric analysis with spectroscopic quantification .

Advanced: What strategies optimize this compound’s copolymerization efficiency in pH-responsive polymers?

Efficient copolymerization with monomers like dimethylaminoethyl methacrylate (DMAEMA) requires:

- Monomer feed ratio optimization : A 1:2 molar ratio of PAA:DMAEMA balances pH sensitivity and mechanical stability.

- Initiator selection : Azobisisobutyronitrile (AIBN) at 0.5–1.0 wt% ensures controlled radical polymerization.

- Solvent compatibility : Use tetrahydrofuran (THF) for homogeneous mixing.

- Post-polymerization analysis : Gel permeation chromatography (GPC) monitors molecular weight distribution, while dynamic light scattering (DLS) assesses pH-dependent aggregation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation exposure.

- First aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention if ingested .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How do structural modifications of this compound impact its biodegradability in biomedical applications?

Modifications like esterification of the carboxylic acid group or alkyl chain elongation alter degradation rates:

- Ester derivatives : tert-Butyl 2-propylacrylate shows slower hydrolysis in physiological conditions (t₁/₂ ~72 hours vs. 24 hours for unmodified PAA).

- Chain length : Longer alkyl chains (e.g., benzyl vs. ethyl) reduce enzymatic cleavage efficiency.

- In vitro testing : Use simulated body fluid (SBF) at 37°C and monitor degradation via mass loss and GPC .

Basic: How should researchers address discrepancies in reported pKa values for this compound?

Reported pKa values vary due to solvent polarity and measurement techniques. To standardize:

- Potentiometric titration : Perform in deionized water with a calibrated pH meter.

- UV-Vis spectroscopy : Monitor ionization-dependent absorbance at 220–240 nm.

- Validate with computational methods : Use software like COSMO-RS to predict pKa based on molecular structure .

Advanced: What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Process controls :

- Maintain consistent stirring rates (500–600 rpm) during hydrolysis.

- Use anhydrous solvents to prevent side reactions.

- Quality checks :

- NMR after each synthesis step.

- Batch rejection criteria: Purity <95% or inconsistent FTIR spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.